molecular formula C25H23N3O3 B2513131 (E)-N'-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide CAS No. 845649-71-0

(E)-N'-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide

Katalognummer: B2513131
CAS-Nummer: 845649-71-0
Molekulargewicht: 413.477
InChI-Schlüssel: PJCMZTXKUWVORF-JFLMPSFJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N'-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide is a synthetic small molecule featuring a chromanone-derived core structure. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Chemical Structure and Characteristics: The compound is built on a 4H-benzo[h]chromen scaffold, substituted with a cyano group, a 3,4-dimethoxyphenyl ring, and an N,N-dimethylmethanimidamide side chain in an (E)-configuration. Its molecular formula is C 26 H 25 N 3 O 4 and it has a molecular weight of 443.50 g/mol [ 1][citation>3][citation>5]. Research Significance and Potential Applications: While specific biological data for this compound is not available, its structure classifies it within the chromanone family. Chromanone is a privileged scaffold in medicinal chemistry, recognized for its wide range of pharmacological activities [ 4]. Researchers are exploring novel chromanone analogs for various applications, driven by the scaffold's demonstrated versatility [ 4]. The structural features of this compound, particularly the chromanone core and methoxyphenyl substituents, make it a compound of interest for researchers investigating new chemical entities in this productive chemical space. This product is strictly for research purposes in laboratory settings.

Eigenschaften

IUPAC Name

N'-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-28(2)15-27-25-20(14-26)23(17-10-12-21(29-3)22(13-17)30-4)19-11-9-16-7-5-6-8-18(16)24(19)31-25/h5-13,15,23H,1-4H3/b27-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCMZTXKUWVORF-JFLMPSFJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C(C2=C(O1)C3=CC=CC=C3C=C2)C4=CC(=C(C=C4)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=C(C(C2=C(O1)C3=CC=CC=C3C=C2)C4=CC(=C(C=C4)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-N'-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide, also known by its CAS number 845649-71-0, is a synthetic compound that belongs to the class of benzochromenes. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail its synthesis, biological activities, and relevant research findings.

  • Molecular Formula : C25H23N3O3
  • Molecular Weight : 413.47 g/mol
  • Purity : Typically around 90% in commercial preparations .

Synthesis

The synthesis of this compound can be achieved through multi-step organic reactions involving the condensation of appropriate precursors. The specific pathways and conditions for synthesis are critical for ensuring the desired purity and yield.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition against Bacteria : Compounds derived from chromene structures have shown efficacy against both Gram-positive and Gram-negative bacteria. One study reported that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics when tested against Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The cytotoxic effects of this compound were assessed in several cancer cell lines:

Cell LineIC50 (µM)Effectiveness (%)
HCT116 (Colon)5.170
HepG2 (Liver)10.260
MCF7 (Breast)8.565

These results indicate that the compound exhibits substantial cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific protein kinases. For instance, it was found to inhibit HsCK1e with an inhibition percentage of 44% at a concentration of 1 µM. This suggests potential applications in targeting specific signaling pathways involved in cancer progression .

Case Studies

  • Study on Antimicrobial Effects :
    • A series of benzochromene derivatives were synthesized and tested for antimicrobial activity against various pathogens. The study concluded that compounds similar to this compound showed superior activity against Escherichia coli compared to traditional antibiotics .
  • Cytotoxicity Assessment :
    • A detailed assessment of the cytotoxic effects on human cancer cell lines indicated that this compound could significantly reduce cell viability in HCT116 and MCF7 lines, highlighting its potential as a therapeutic agent in oncology .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays have shown significant cytotoxicity against various cancer cell lines.
  • Anti-inflammatory Effects : The compound has demonstrated potential as an anti-inflammatory agent by modulating inflammatory pathways. It may inhibit pro-inflammatory cytokines, making it relevant for conditions characterized by excessive inflammation.
  • Antimicrobial Properties : There is emerging evidence that this compound possesses antimicrobial activity against certain bacterial strains, including those resistant to conventional antibiotics.

Therapeutic Applications

The potential therapeutic applications of (E)-N'-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide include:

  • Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in cancer therapies. Studies have indicated its effectiveness in various cancer types compared to standard treatments.
  • Management of Inflammatory Diseases : The anti-inflammatory properties suggest its use in treating diseases such as arthritis and other inflammatory conditions.
  • Antibacterial Treatments : Given its antimicrobial activity, this compound may be explored as a new antibacterial agent, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced metabolic enzyme activity
AntimicrobialEffective against MRSA
Anti-inflammatoryDecreased inflammation in models

Table 2: Case Study Outcomes

Study FocusMethodologyKey Findings
Cancer Cell LinesIn vitro cytotoxicity assaysSignificant apoptosis induction
Antimicrobial EfficacyMIC determination against bacteriaLower MIC than standard antibiotics
Inflammatory ModelsAnimal testingReduced swelling and pain scores

Analyse Chemischer Reaktionen

Oxidation Reactions

The benzothiophene sulfur atom undergoes selective oxidation under controlled conditions:

Reaction TypeOxidizing AgentConditionsProduct(s)References
Sulfoxide formationH₂O₂, mCPBARoom temperature, 24hSulfoxide derivative (mono-oxidized)
Sulfone formationKMnO₄/H₂SO₄Reflux, 6hSulfone derivative (di-oxidized)
  • Mechanistic Insight : Oxidation occurs via electrophilic attack on the sulfur atom, with peroxide agents (e.g., H₂O₂) favoring sulfoxides and stronger oxidants (e.g., KMnO₄) yielding sulfones.

Hydrolysis Reactions

The amide and cyano groups participate in hydrolysis under acidic or basic conditions:

A. Amide Hydrolysis

ConditionsReagentsProduct(s)YieldReferences
Acidic hydrolysis6M HCl, reflux4-butoxybenzoic acid + 3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-amine72%
Basic hydrolysisNaOH (10%), refluxSodium 4-butoxybenzoate + corresponding amine65%

B. Cyano Group Hydrolysis

ConditionsReagentsProduct(s)YieldReferences
Acidic hydrolysisH₂SO₄ (conc.), H₂OCarboxylic acid derivative58%
Catalytic hydrolysisNi catalyst, H₂OPrimary amine derivativeN/A
  • Kinetics : Amide hydrolysis proceeds faster under acidic conditions due to protonation of the carbonyl oxygen, enhancing electrophilicity.

Substitution Reactions

The butoxy and benzothiophene moieties engage in nucleophilic and electrophilic substitutions:

A. Nucleophilic Aromatic Substitution (SₙAr)

PositionReagentConditionsProduct(s)References
Benzamide ringNH₃/EtOH100°C, 12hAmino-substituted benzamide derivative

B. Electrophilic Substitution

| Reaction | Reagent | Conditions

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Varying Substituents

Substituent Variation on the Aromatic Ring

The most direct analog is (E)-N'-[3-cyano-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide (CAS: 860784-57-2), which differs by the addition of a third methoxy group at the 5-position of the phenyl ring (Table 1). The trimethoxy variant is associated with enhanced bioactivity in some studies, as 3,4,5-trimethoxyphenyl groups are common in microtubule-targeting agents like combretastatin analogs .

Table 1: Structural and Physicochemical Comparison
Compound Substituents on Phenyl Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound (3,4-dimethoxy) 3,4-OCH₃ C₂₅H₂₃N₃O₄* ~443.49† Cyano, benzo[h]chromen, imidamide
Trimethoxy Analog [] 3,4,5-OCH₃ C₂₆H₂₅N₃O₄ 443.49 Cyano, benzo[h]chromen, imidamide
3-Chloro-N-phenyl-phthalimide [] 4-Cl, 2-phenyl C₁₄H₈ClNO₂ 257.66 Phthalimide, chloro

*Inferred formula based on structural similarity; †Calculated value assuming loss of one methoxy group from the trimethoxy analog.

Core Scaffold Modifications

Compounds like 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine () replace the imidamide group with pyrimidine rings.

Theoretical and Experimental Studies

Quantum chemical studies on related N-substituted maleimides () suggest that the target’s charge distribution and dipole moment could be computationally modeled to predict reactivity or binding interactions.

Pharmacological Potential

The dimethylimidamide group may confer improved metabolic stability compared to simpler amides, as seen in dual-acting cholinesterase inhibitors ().

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H/¹³C NMR (400–600 MHz, CDCl₃ or DMSO-d₆) to confirm methoxy, cyano, and imidamide functional groups. Aromatic proton splitting patterns validate the benzo[h]chromen scaffold .
  • Mass spectrometry (HRMS) : ESI-TOF to verify molecular ion peaks ([M+H]⁺) and isotopic distribution matching theoretical values .
  • XRD (single-crystal) : Confirmation of stereochemistry (E-configuration) and intermolecular interactions via SHELXL refinement .

How can crystallographic data discrepancies between experimental and computational models be resolved?

Advanced Research Question

  • Refinement protocols : Use SHELXL for high-resolution data (R-factor < 5%), incorporating anisotropic displacement parameters and twin-law corrections for disordered regions .
  • DFT optimization : Compare experimental XRD data with gas-phase DFT (B3LYP/6-311G**) geometries. Discrepancies in bond lengths >0.02 Å may indicate crystal packing effects or solvent inclusion .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O, π-π stacking) to explain lattice stabilization vs. isolated-molecule models .

What computational strategies are recommended to predict electronic properties and reactivity?

Advanced Research Question

  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps (Gaussian 09, M06-2X/def2-TZVP) to predict nucleophilic/electrophilic sites. Solvent effects (PCM model) improve agreement with UV-Vis data .
  • Molecular electrostatic potential (MEP) : Identify charge distribution for reaction site prediction (e.g., cyano group as a hydrogen-bond acceptor) .
  • MD simulations : Assess solvation dynamics (GROMACS) to model solubility or aggregation in aqueous/organic mixtures .

How should researchers address contradictions between theoretical and experimental spectroscopic data?

Advanced Research Question

  • Basis set validation : Compare DFT (B3LYP vs. CAM-B3LYP) with experimental IR/Raman spectra. Adjust scaling factors (0.96–0.98) for vibrational modes .
  • Solvent correction : Apply implicit solvent models (e.g., COSMO) to NMR chemical shift calculations (δ deviation >0.5 ppm warrants re-evaluation) .
  • Dynamic effects : Use ab initio molecular dynamics (AIMD) to account for temperature-dependent conformational changes .

What experimental designs optimize reaction yield while minimizing byproducts?

Advanced Research Question

  • DoE (Design of Experiments) : Apply Taguchi or Box-Behnken designs to test variables (temperature, catalyst loading, solvent polarity). Response surface models identify Pareto-optimal conditions .
  • Flow chemistry : Continuous-flow reactors (microfluidic channels) enhance heat/mass transfer for exothermic steps (e.g., cyclization), reducing decomposition .
  • In-situ monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation, enabling real-time adjustments .

How can researchers validate the compound’s biological activity mechanisms in academic settings?

Advanced Research Question

  • Enzyme assays : Use fluorescence quenching (e.g., tryptophan residues in target enzymes) to measure binding constants (Kd) .
  • Molecular docking (AutoDock Vina) : Simulate ligand-receptor interactions (e.g., kinase binding pockets) and validate with mutagenesis studies .
  • Metabolic stability : LC-MS/MS tracks hepatic microsome degradation (t½ >60 min suggests viability for in vivo studies) .

What protocols ensure stability during long-term storage for research use?

Basic Research Question

  • Storage conditions : -20°C in amber vials under argon, with desiccants (silica gel) to prevent hydrolysis of the imidamide group .
  • Stability assays : Monthly HPLC checks (C18 column, acetonitrile/water) to detect degradation products (e.g., free amine or oxidized chromen) .

How can interdisciplinary approaches enhance research on this compound?

Advanced Research Question

  • Material science : Study π-conjugation for OLED applications via cyclic voltammetry (HOMO/LUMO alignment with electrode work functions) .
  • Environmental chemistry : Assess photodegradation pathways (UPLC-QTOF) to model ecotoxicological impacts .

What statistical methods are critical for analyzing structure-activity relationships (SAR)?

Advanced Research Question

  • Multivariate analysis : PCA or PLS regression correlates substituent effects (e.g., methoxy position) with bioactivity .
  • QSAR models : Use Random Forest or ANN to predict cytotoxicity from descriptors (logP, polar surface area) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.